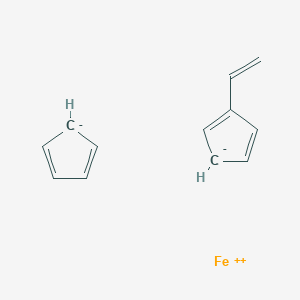

Ferrocene, ethenyl-

Description

BenchChem offers high-quality Ferrocene, ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1271-51-8 |

|---|---|

Molecular Formula |

C12H22Fe |

Molecular Weight |

222.15 g/mol |

IUPAC Name |

cyclopentane;ethenylcyclopentane;iron |

InChI |

InChI=1S/C7H12.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2,7H,1,3-6H2;1-5H2; |

InChI Key |

VHFBWYOWUOEUBM-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

C=CC1CCCC1.C1CCCC1.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Ethenyl Ferrocene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyl ferrocene, also known as vinylferrocene, is an organometallic monomer with the formula (C₅H₅)Fe(C₅H₄CH=CH₂). As the vinyl analog of ferrocene, it serves as a crucial precursor to redox-active polymers, most notably polyvinylferrocene (PVF). The incorporation of the ferrocene moiety imparts unique electrochemical, thermal, and optical properties to the resulting polymers, making them highly valuable in a range of applications including electrochemical sensors, biosensors, redox-flow batteries, and as catalysts.[1] This guide provides an in-depth overview of the synthesis, properties, and polymerization of ethenyl ferrocene, along with detailed experimental protocols and characterization data.

Properties of Ethenyl Ferrocene

Ethenyl ferrocene is an orange, air-stable crystalline solid.[2] It is soluble in nonpolar organic solvents. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂Fe | [2][3] |

| Molecular Weight | 212.07 g/mol | [3][4][5] |

| Appearance | Orange solid | [2] |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | 80-85 °C at 0.2 mmHg | [4] |

| CAS Number | 1271-51-8 | [2][3][4] |

Spectroscopic Data

The structural identity of ethenyl ferrocene can be confirmed by various spectroscopic techniques.

Table 1: ¹H and ¹³C NMR Spectral Data for Ethenyl Ferrocene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.37-6.24 | dd | =CH- (vinyl) |

| ¹H | 5.32-5.23 | dd | H₂C= (vinyl, trans to ferrocenyl) |

| ¹H | 5.00-4.94 | dd | H₂C= (vinyl, cis to ferrocenyl) |

| ¹H | 4.15-3.87 | m | Cyclopentadienyl rings |

| ¹³C | ~134 | - | =CH- (vinyl) |

| ¹³C | ~110 | - | H₂C= (vinyl) |

| ¹³C | ~83 | - | Substituted C on cyclopentadienyl ring |

| ¹³C | ~69 | - | Unsubstituted cyclopentadienyl ring |

| ¹³C | ~67 | - | Substituted cyclopentadienyl ring carbons |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Table 2: Characteristic Infrared (IR) Absorption Peaks for Ethenyl Ferrocene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |

| ~1630-1620 | Medium | C=C stretch (vinyl) |

| ~1100, ~1000 | Strong | C-H in-plane bend of cyclopentadienyl rings |

| ~810 | Strong | C-H out-of-plane bend of cyclopentadienyl rings |

Synthesis of Ethenyl Ferrocene

Ethenyl ferrocene can be synthesized through several routes. A common and efficient method is a three-step process starting from ferrocene.

Diagram of the Synthesis Pathway

Caption: Three-step synthesis of ethenyl ferrocene from ferrocene.

Experimental Protocol: Three-Step Synthesis

Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene

-

In a round-bottom flask, dissolve ferrocene in acetic anhydride.

-

Carefully add a catalytic amount of 85% phosphoric acid to the stirred solution.

-

Heat the reaction mixture in a water bath at a controlled temperature (e.g., 60-70 °C) for approximately 20-30 minutes.

-

Pour the hot mixture onto crushed ice to quench the reaction and precipitate the product.

-

Neutralize the solution with sodium bicarbonate.

-

Collect the crude acetylferrocene by vacuum filtration, wash with water, and dry.

Step 2: Reduction of Acetylferrocene to 1-Hydroxyethylferrocene

-

Dissolve the crude acetylferrocene in methanol in a beaker.

-

Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Carefully add water to quench the excess NaBH₄.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain 1-hydroxyethylferrocene.

Step 3: Dehydration of 1-Hydroxyethylferrocene to Ethenyl Ferrocene

-

Dissolve 1-hydroxyethylferrocene and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (mesyl chloride).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude ethenyl ferrocene by column chromatography on silica gel using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

Polymerization of Ethenyl Ferrocene

Ethenyl ferrocene can undergo polymerization via free-radical, cationic, and anionic mechanisms to yield polyvinylferrocene (PVF). The choice of polymerization method influences the molecular weight, polydispersity, and properties of the resulting polymer.

Diagram of Polymerization

Caption: General scheme for the polymerization of ethenyl ferrocene.

Experimental Protocols for Polymerization

3.1. Free-Radical Polymerization

-

Dissolve ethenyl ferrocene and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), in a suitable solvent (e.g., benzene, toluene, or THF) in a reaction vessel.

-

Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN) and maintain for a specified period (e.g., 24 hours).

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polyvinylferrocene by filtration, wash with the non-solvent, and dry under vacuum.

3.2. Cationic Polymerization

-

Dissolve ethenyl ferrocene in a dry, non-polar solvent (e.g., toluene or dichloromethane) in a flame-dried reaction vessel under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), to the stirred solution.

-

Maintain the reaction at the low temperature for the desired time.

-

Terminate the polymerization by adding a quenching agent (e.g., methanol).

-

Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

3.3. Anionic Polymerization

-

Strict anhydrous and anaerobic conditions are required for this method.

-

Dissolve ethenyl ferrocene in a dry, polar aprotic solvent (e.g., THF) in a flame-dried Schlenk flask under a high-purity inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add an anionic initiator, such as n-butyllithium (n-BuLi), dropwise to the stirred solution.

-

Allow the polymerization to proceed at the low temperature.

-

Terminate the reaction by adding a proton source (e.g., degassed methanol).

-

Precipitate, collect, and dry the polymer as described for the other methods.

Properties and Characterization of Polyvinylferrocene (PVF)

Polyvinylferrocene is a redox-active polymer with applications in various electrochemical devices. Its properties can be tailored by controlling the polymerization conditions.

Table 3: Properties of Polyvinylferrocene

| Property | Typical Value/Description |

| Glass Transition Temperature (Tg) | 184-194 °C |

| Solubility | Soluble in CS₂, THF, CH₂Cl₂, chloroform, benzene, chlorobenzene |

| Redox Potential (E½ vs. Ag/AgCl) | Varies with solvent and electrolyte, typically in the range of +0.3 to +0.5 V |

| Thermal Stability (TGA) | Stable up to ~300 °C in an inert atmosphere |

| Molecular Weight (Mw) | Highly dependent on polymerization method, can range from thousands to hundreds of thousands g/mol |

| Polydispersity Index (PDI) | Dependent on the polymerization method; can be close to 1 for living polymerizations |

Diagram of Characterization Workflow

Caption: Workflow for the characterization of polyvinylferrocene.

Applications

The unique properties of ethenyl ferrocene and its polymer, polyvinylferrocene, have led to their use in a variety of advanced applications:

-

Electrochemical Sensors and Biosensors: The reversible redox behavior of the ferrocene/ferrocenium couple is utilized for the detection of various analytes.

-

Redox-Mediated Catalysis: PVF can be used as a support for catalytic nanoparticles.

-

Energy Storage: The redox properties of PVF make it a promising material for electrodes in batteries and supercapacitors.

-

Conductive Coatings: PVF can be incorporated into coatings to provide antistatic properties.

Conclusion

Ethenyl ferrocene is a versatile organometallic monomer that provides access to a class of redox-active polymers with tunable properties. The synthesis and polymerization methods described in this guide offer a foundation for the development of novel materials for a wide range of applications in materials science, chemistry, and drug development. The detailed protocols and data presented herein are intended to be a valuable resource for researchers in these fields.

References

- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]

physical and chemical properties of vinylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylferrocene, an organometallic monomer, stands as a pivotal compound in the advancement of redox-active polymers, functional materials, and potential therapeutic agents. Its unique electrochemical properties, stemming from the ferrocene moiety, coupled with the reactivity of the vinyl group, offer a versatile platform for a myriad of applications. This technical guide provides an in-depth exploration of the physical and chemical properties of vinylferrocene, complete with detailed experimental protocols and structured data for researchers and professionals in the fields of chemistry, materials science, and drug development.

Physical Properties

Vinylferrocene is an orange, crystalline solid at room temperature, exhibiting stability in air.[1] It is soluble in common nonpolar organic solvents.[1] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂Fe | |

| Molecular Weight | 212.07 g/mol | |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 80-85 °C at 0.2 mmHg | [2] |

| Flash Point | 62 °C (144 °F) | [3] |

| Appearance | Orange crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like Et₂O. | [1][2] |

| Vapor Pressure | 10.8 mmHg at 25 °C | [3][4] |

Chemical Properties and Reactivity

The chemical behavior of vinylferrocene is characterized by the distinct reactivities of the ferrocene core and the vinyl substituent. The ferrocene moiety imparts remarkable redox characteristics, while the vinyl group serves as a polymerizable unit and a handle for various chemical transformations.

Redox Behavior

A cornerstone of vinylferrocene's chemistry is the reversible one-electron oxidation of the iron center, transitioning from the neutral ferrocene (Fc) to the paramagnetic ferrocenium cation (Fc⁺). This redox couple is readily accessible through both chemical and electrochemical means. The electron-donating nature of the ferrocene unit makes the attached vinyl group electron-rich. However, upon oxidation to the ferrocenium state, the electron-withdrawing character of the Fc⁺ moiety dramatically alters the reactivity of the vinyl group, rendering it a potent dienophile and susceptible to nucleophilic attack.

Polymerization

Vinylferrocene can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, to yield polyvinylferrocene (PVFc). PVFc is a well-studied redox-active polymer with applications in sensors, modified electrodes, and charge-storage materials.

Diels-Alder and Thiol-Addition Reactions

The transformation of the ferrocene unit to the ferrocenium cation activates the vinyl group for Diels-Alder cycloadditions and additions of thiols. This "redox-umpolung" strategy allows for the synthesis of a variety of functionalized ferrocene derivatives.

Spectroscopic Data

| Technique | Key Data | References |

| ¹H NMR (CDCl₃) | δ 6.45 (dd, 1H, -CH=), 5.40 (d, 1H, =CH₂), 5.00 (d, 1H, =CH₂), 4.40 (t, 2H, Cp-ring), 4.21 (t, 2H, Cp-ring), 4.12 (s, 5H, unsubstituted Cp-ring) | |

| IR Spectroscopy | Key peaks include: ν(C-H aromatic) ~3080 cm⁻¹, ν(C=C) ~1650 cm⁻¹. | |

| UV-Vis Spectroscopy | In thin films, an absorbance around 625 nm suggests electronic interactions. | [1] |

Experimental Protocols

Synthesis of Vinylferrocene

A common and efficient three-step synthesis of vinylferrocene starts from ferrocene.

Logical Workflow for Vinylferrocene Synthesis

Caption: Synthetic pathway from ferrocene to vinylferrocene.

Protocol:

-

Friedel-Crafts Acylation of Ferrocene: To a solution of ferrocene in a suitable solvent, add acetic anhydride followed by a catalytic amount of phosphoric acid. Heat the mixture to produce acetylferrocene.

-

Reduction of Acetylferrocene: Dissolve the obtained acetylferrocene in methanol and add sodium borohydride in portions to yield 1-hydroxyethylferrocene.

-

Dehydration to Vinylferrocene: Treat 1-hydroxyethylferrocene with methanesulfonyl chloride and triethylamine in dichloromethane to facilitate a one-pot mesylation and elimination, affording vinylferrocene.

Free-Radical Polymerization of Vinylferrocene

Protocol:

-

Dissolve vinylferrocene and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in an appropriate solvent (e.g., chlorobenzene) in a reaction flask equipped with a stir bar.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Heat the reaction mixture to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) and maintain stirring under an inert atmosphere for a specified period (e.g., 16 hours).

-

After cooling to room temperature, precipitate the polymer by adding the reaction solution to a non-solvent, such as hexane.

-

Collect the solid polyvinylferrocene by filtration, wash with the non-solvent, and dry under vacuum.

Redox-Mediated Thiol Addition

Protocol:

-

Dissolve vinylferrocene in dry tetrahydrofuran (THF) and cool the solution to -40 °C.

-

Add a chemical oxidant, such as iron(III) chloride (FeCl₃), to the solution to generate the ferrocenium species.

-

After a few minutes, add the desired thiol to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a solution of a reducing agent, such as L-ascorbic acid, to convert the ferrocenium back to the neutral ferrocene.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and purify by column chromatography.

Signaling Pathway for Redox-Mediated Thiol Addition

Caption: Redox-mediated activation and reaction of vinylferrocene.

Cyclic Voltammetry of Vinylferrocene

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry of vinylferrocene.

Protocol:

-

Solution Preparation: Prepare a solution of vinylferrocene (e.g., 1-5 mM) in a suitable aprotic solvent such as acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or other suitable reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement: Scan the potential from an initial value where no faradaic current is observed (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to oxidize the ferrocene (e.g., +0.8 V) and then reverse the scan back to the initial potential. Typical scan rates range from 20 to 200 mV/s.

-

Data Analysis: The resulting voltammogram will show a characteristic reversible wave for the Fc/Fc⁺ redox couple. The half-wave potential (E₁/₂) can be determined as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides information about the electron transfer kinetics.

Conclusion

Vinylferrocene is a molecule of significant interest due to its versatile chemical reactivity and unique electrochemical properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, supported by detailed experimental protocols. The ability to readily polymerize and undergo redox-mediated transformations makes vinylferrocene a valuable building block for the development of advanced materials and functional systems. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this fascinating organometallic compound.

References

The Chemistry of Vinylferrocene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylferrocene, an organometallic monomer, has garnered significant attention in the scientific community due to its unique electrochemical properties and the versatile applications of its corresponding polymer, polyvinylferrocene. This guide provides an in-depth exploration of the chemistry of vinylferrocene, encompassing its synthesis, polymerization, and diverse applications, with a particular focus on its relevance to materials science and drug development.

Physicochemical Properties of Vinylferrocene

Vinylferrocene is an orange, crystalline solid at room temperature, soluble in common organic solvents. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂Fe |

| Molecular Weight | 212.07 g/mol |

| Melting Point | 51-53 °C |

| Boiling Point | 80-85 °C at 0.2 mmHg |

| Appearance | Orange crystalline solid |

| Solubility | Soluble in ethers, benzene, chloroform |

Spectroscopic and Electrochemical Data

The structural and electronic properties of vinylferrocene have been extensively characterized using various spectroscopic and electrochemical techniques.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 6.45 (dd, 1H, -CH=), 5.40 (d, 1H, =CH₂), 5.00 (d, 1H, =CH₂), 4.40 (t, 2H, C₅H₄), 4.21 (t, 2H, C₅H₄), 4.12 (s, 5H, C₅H₅) |

| ¹³C NMR (CDCl₃) | δ 134.3 (=CH), 112.0 (=CH₂), 89.4 (ipso-C of C₅H₄), 69.5 (C₅H₅), 68.6, 67.9 (C₅H₄) |

| FTIR (KBr, cm⁻¹) | 3080 (=C-H stretch), 1630 (C=C stretch), 1105, 1000, 815 (ferrocenyl C-H bending) |

| UV-Vis (in CH₂Cl₂) | λmax ~440 nm (d-d transition), ~325 nm |

Electrochemical Data

The redox behavior of vinylferrocene is a key feature, stemming from the reversible one-electron oxidation of the iron center.

| Technique | Parameters |

| Cyclic Voltammetry | Reversible redox couple (Fc/Fc⁺) |

| Redox Potential (E½) | Varies with solvent and electrolyte, typically around +0.3 to +0.5 V vs. Ag/AgCl |

Synthesis of Vinylferrocene

Several synthetic routes to vinylferrocene have been established, with the most common being the Wittig reaction and a multi-step synthesis involving Friedel-Crafts acylation.

Experimental Protocol: Wittig Reaction

This method provides a direct route from ferrocenecarboxaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Ferrocenecarboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Silica gel for column chromatography

-

Chloroform

Procedure:

-

Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. Allow the mixture to stir for 1 hour at room temperature to form the ylide.

-

Dissolve ferrocenecarboxaldehyde (1.0 eq) in anhydrous THF and add it to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water.

-

Remove the THF under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to yield vinylferrocene as an orange solid.

An In-depth Technical Guide on the Core Principles of Ethenyl Ferrocene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl ferrocene, commonly known as vinyl ferrocene, is an organometallic monomer that combines the versatile reactivity of a vinyl group with the unique electrochemical and physical properties of the ferrocenyl moiety. This guide provides a comprehensive overview of the fundamental principles governing the reactivity of ethenyl ferrocene, with a focus on its synthesis, polymerization, and the chemical transformations of its vinyl group. The content herein is intended to serve as a technical resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this remarkable compound.

Synthesis of Ethenyl Ferrocene

The preparation of ethenyl ferrocene can be accomplished through several synthetic routes, most notably via the reduction and dehydration of acetylferrocene or through the Wittig reaction with ferrocenecarboxaldehyde.

From Acetylferrocene

A common and cost-effective method for synthesizing ethenyl ferrocene begins with the Friedel-Crafts acylation of ferrocene to produce acetylferrocene. The subsequent reduction of the acetyl group to an alcohol, followed by dehydration, yields the desired vinylferrocene.

Experimental Protocol: Synthesis of Acetylferrocene

-

In a 25 mL round-bottom flask, combine 1 g of ferrocene and 3.3 mL of acetic anhydride.[1]

-

Carefully add 0.7 mL of 85% phosphoric acid to the mixture while stirring.[1]

-

Heat the reaction mixture in a hot water bath for 20 minutes with continuous stirring.[1]

-

Pour the hot mixture onto approximately 27 g of crushed ice.

-

Once the ice has melted, neutralize the solution with solid sodium bicarbonate.

-

Collect the resulting brown precipitate by filtration, wash with water, and allow it to air dry.[1]

-

The crude acetylferrocene can be purified by column chromatography on alumina or silica gel using light petroleum as the eluent.[1]

Experimental Protocol: Reduction and Dehydration of Acetylferrocene

-

Dissolve acetylferrocene in a suitable solvent like toluene.

-

Add a reducing agent, such as sodium borohydride, to reduce the ketone to a secondary alcohol.

-

After the reduction is complete, add a dehydrating agent like anhydrous copper sulfate.

-

Heat the mixture to reflux for 1 hour.[2]

-

Filter the mixture and remove the solvent by evaporation.

-

The crude vinylferrocene can be purified by passing it through a silica gel plug with hexanes.[2] A 30% overall yield has been reported for this two-step process.[2]

Wittig Reaction

The Wittig reaction provides a direct method to convert ferrocenecarboxaldehyde into ethenyl ferrocene. This reaction involves the use of a phosphorus ylide, typically generated from a phosphonium salt and a strong base.

Experimental Protocol: Wittig Synthesis of Ethenyl Ferrocene

-

Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an appropriate solvent.

-

Add ferrocenecarboxaldehyde (5 mmol) to the ylide solution.[3]

-

Allow the reaction to proceed for 16 hours.[3]

-

Quench the reaction with water and remove the solvent under reduced pressure.[3]

-

Purify the product by column chromatography on silica gel using chloroform as the eluent.[3] This method has been reported to yield vinylferrocene in up to 81% yield.[3]

Table 1: Summary of Synthetic Routes to Ethenyl Ferrocene

| Starting Material | Reagents | Key Steps | Reported Yield |

| Ferrocene | Acetic anhydride, Phosphoric acid, Sodium borohydride, Copper sulfate | Acylation, Reduction, Dehydration | ~30% overall[2] |

| Ferrocenecarboxaldehyde | Methyltriphenylphosphonium bromide, Strong base | Wittig Reaction | 81%[3] |

Polymerization of Ethenyl Ferrocene

Ethenyl ferrocene can undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways, leading to the formation of polyvinylferrocene (PVFc), a redox-active polymer with numerous applications.

Radical Polymerization

Free radical polymerization of ethenyl ferrocene is commonly initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN). The polymerization characteristics of vinyl ferrocene have been shown to be similar to those of styrene.[4]

Experimental Protocol: Radical Polymerization of Ethenyl Ferrocene

-

In a dry glass tube, dissolve the desired amount of vinylferrocene and AIBN (e.g., 1 wt%) in a suitable solvent like chlorobenzene.[3]

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the tube under vacuum and place it in a thermostated oil bath at a specific temperature (e.g., 70°C).[3]

-

After the desired reaction time (e.g., 16 hours), cool the tube in an ice bath to stop the polymerization.[3]

-

Dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and precipitate it in a non-solvent like methanol or hexane.[3]

-

Collect the polymer by filtration and dry it under vacuum.

Cationic Polymerization

Ethenyl ferrocene readily undergoes cationic polymerization initiated by Lewis acids or other cationic catalysts. However, the resulting polymers often have relatively low molecular weights, with the highest reported around 3500 g/mol .[5] The high reactivity of the ferrocene nucleus towards electrophilic substitution does not appear to interfere with the vinyl addition polymerization.[5]

Experimental Protocol: Cationic Polymerization of Ethenyl Ferrocene

-

In a dry reaction vessel under an inert atmosphere, dissolve ethenyl ferrocene in a suitable solvent like toluene.

-

Cool the solution to the desired temperature (e.g., 0°C).

-

Add a Lewis acid initiator, such as BF3•OEt2.

-

After the polymerization is complete, terminate the reaction by adding a quenching agent like methanol.

-

Isolate the polymer by precipitation in a non-solvent.

Anionic Polymerization

Anionic polymerization of ethenyl ferrocene can be initiated by organolithium compounds like n-butyllithium (nBuLi). This method offers the potential for producing polymers with controlled molecular weights and narrow dispersities.

Experimental Protocol: Anionic Polymerization of Ethenyl Ferrocene

-

Dissolve ethenyl ferrocene in anhydrous tetrahydrofuran (THF) (15 mL per 1 mmol of monomer).[6]

-

Add nBuLi (0.01 equivalents per vinyl group) in one portion at 25°C and stir for 2 hours.[6]

-

Terminate the polymerization by adding methanol (1.0 equivalent) and stirring for 15 minutes.[6]

-

Concentrate the reaction mixture in vacuum.

-

Precipitate the polymer by adding the concentrated solution to methanol.[6]

-

Filter the product, wash with hexane and diethyl ether, and dry under vacuum for 24 hours.[6]

Table 2: Polymerization of Ethenyl Ferrocene - Conditions and Properties

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Resulting Polymer Properties |

| Radical | AIBN | Chlorobenzene | 70 | Good yields (57-60%)[3] |

| Cationic | BF3•OEt2 | Toluene | 0 | Low molecular weight (~3500 g/mol )[5] |

| Anionic | nBuLi | THF | 25 | High monomer conversion[6] |

Reactivity of the Ethenyl Group

The vinyl group in ethenyl ferrocene exhibits reactivity characteristic of an electron-rich alkene, due to the electron-donating nature of the ferrocenyl group. This reactivity can be further modulated by the oxidation state of the iron center.

Redox-Mediated Reactivity

A key feature of ferrocene chemistry is the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium cation. This transformation dramatically alters the electronic properties of the substituent, turning the electron-donating ferrocenyl group into a strongly electron-withdrawing ferrocenium group. This "redox umpolung" can be exploited to control the reactivity of the vinyl group.

Diels-Alder Reaction: While ethenyl ferrocene itself is a poor dienophile, its oxidized form, the ethenyl ferrocenium cation, acts as a powerful dienophile in Diels-Alder reactions.

Thiol-Ene Addition: The electron-rich double bond of ethenyl ferrocene is susceptible to radical-mediated thiol-ene additions. Furthermore, the oxidation to the ferrocenium state makes the vinyl group an excellent Michael acceptor for the conjugate addition of thiols.

Experimental Protocol: Thiol Addition to Ethenyl Ferrocene

-

Dissolve ethenyl ferrocene (0.47 mmol) in dry THF (5 mL) and cool to -40°C.[7]

-

Add an oxidizing agent such as iron(III) chloride (FeCl3) (0.52 mmol).[7]

-

After 5 minutes, add the desired thiol (0.52 mmol).[7]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Reduce the ferrocenium species back to ferrocene by adding a solution of L-ascorbic acid in water.[7]

-

Extract the product with dichloromethane (DCM) and wash with brine.[7]

Visualizations of Core Principles

Logical Workflow for Synthesis and Polymerization

Caption: Synthetic pathways to ethenyl ferrocene and its subsequent polymerization routes.

Signaling Pathway for Redox-Mediated Reactivity

Caption: Influence of the ferrocene/ferrocenium redox state on the reactivity of the ethenyl group.

Conclusion

Ethenyl ferrocene is a monomer with a rich and tunable reactivity profile. Its synthesis is readily achievable through established organic transformations. The ability to undergo radical, cationic, and anionic polymerization allows for the creation of polyvinylferrocene with varying properties. Furthermore, the redox-switchable nature of the ferrocenyl group provides a powerful tool to control the reactivity of the ethenyl moiety, enabling transformations such as Diels-Alder and thiol additions under specific redox conditions. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the versatile chemistry of ethenyl ferrocene in the development of advanced materials and functional molecules.

References

- 1. magritek.com [magritek.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. tu-dresden.de [tu-dresden.de]

- 7. Redox-mediated reactions of vinylferrocene: toward redox auxiliaries - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00875E [pubs.rsc.org]

The Redox Heart of Innovation: An In-depth Guide to the Electrochemical Behavior of Vinylferrocene

For researchers, scientists, and drug development professionals, understanding the nuanced redox behavior of vinylferrocene is paramount to unlocking its potential in advanced applications. This technical guide provides a comprehensive overview of the core principles governing the oxidation and reduction of vinylferrocene and its polymer, poly(vinylferrocene), supported by detailed experimental protocols and quantitative data.

Vinylferrocene, a fascinating organometallic compound, and its corresponding polymer, poly(vinylferrocene) (PVFc), are at the forefront of materials science, sensor technology, and biomedical engineering.[1] Their utility is intrinsically linked to the reversible one-electron oxidation and reduction of the iron center within the ferrocene moiety. This redox activity can be precisely controlled and harnessed for a multitude of applications, from electrochemical sensing to drug delivery systems.

Probing the Redox Landscape: Electrochemical Characteristics

The electrochemical behavior of vinylferrocene and poly(vinylferrocene) is primarily investigated using cyclic voltammetry (CV). This powerful technique allows for the characterization of their redox potentials, electron transfer kinetics, and stability.

The redox process of the ferrocene unit (Fc) involves the reversible transformation to the ferrocenium cation (Fc+), as depicted in the following equation:

Fe(II)(C₅H₅)₂ ⇌ [Fe(III)(C₅H₅)₂]⁺ + e⁻

This process is characterized by a well-defined pair of anodic and cathodic peaks in a cyclic voltammogram. The formal potential (E°'), a key parameter derived from CV, provides a measure of the thermodynamic ease of the redox reaction.

Quantitative Redox Data

The following table summarizes key quantitative data for the redox behavior of vinylferrocene and poly(vinylferrocene) as reported in the literature. It is important to note that these values can be influenced by experimental conditions such as the solvent, supporting electrolyte, and the nature of the working electrode.

| Compound/Polymer | Redox Couple | Formal Potential (E°' vs. Ag/AgCl) | Peak Separation (ΔEp) | Notes |

| Vinylferrocene | Fc/Fc⁺ | ~0.4 V | ~60-80 mV | Varies with solvent and electrolyte. |

| Poly(vinylferrocene) | Fc/Fc⁺ | ~0.45 V | >80 mV | Broader peaks compared to the monomer due to interactions between ferrocene units in the polymer chain and slower diffusion.[2] |

Note: The peak separation (ΔEp = Epa - Epc) provides insight into the kinetics of the electron transfer. For a reversible, one-electron process, the theoretical value is approximately 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible behavior.

Experimental Protocols: A Practical Guide

Reproducible and reliable data are the bedrock of scientific advancement. The following sections provide detailed methodologies for the synthesis of vinylferrocene, its polymerization, and its characterization by cyclic voltammetry.

Synthesis of Vinylferrocene

Vinylferrocene can be synthesized via a Wittig reaction from ferrocenecarboxaldehyde.[3]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Ferrocenecarboxaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Silica gel for column chromatography

-

Chloroform

Procedure:

-

Under a nitrogen atmosphere, dissolve methyltriphenylphosphonium bromide (5.5 mmol) in anhydrous THF (20 mL) in a three-necked round-bottom flask equipped with a stir bar.[3]

-

Stir the solution for 15 minutes.[3]

-

Slowly add n-butyllithium (5.5 mmol) and continue stirring for 25 minutes.[3]

-

Add ferrocenecarboxaldehyde (5 mmol) to the reaction mixture and continue stirring for 16 hours.[3]

-

After 16 hours, quench the reaction by adding water (0.5 mL).[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to yield vinylferrocene.[3]

Polymerization of Vinylferrocene

Poly(vinylferrocene) can be synthesized by free radical polymerization.[4]

Materials:

-

Vinylferrocene

-

Azobisisobutyronitrile (AIBN)

-

Chlorobenzene

-

Hexane

Procedure:

-

In a round-bottom flask with a stir bar, dissolve vinylferrocene (1 mmol) in chlorobenzene (0.5 mL).[3]

-

Add AIBN (1 wt% of the monomer) as the initiator.[3]

-

Purge the reaction mixture with nitrogen.[3]

-

Heat the mixture to 70°C and stir for 16 hours.[3]

-

After cooling to room temperature, precipitate the polymer by adding the solution to hexane.[3]

-

Collect the resulting yellow solid by suction filtration and dry it in a vacuum oven.[3]

Cyclic Voltammetry of Vinylferrocene

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Vinylferrocene solution (e.g., 1 mM in acetonitrile)

-

Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Prepare a solution of vinylferrocene in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. A typical scan rate for initial characterization is 100 mV/s.

-

Initiate the scan and record the resulting voltammogram.

-

Analyze the voltammogram to determine the anodic and cathodic peak potentials and currents.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of vinylferrocene via the Wittig reaction.

Caption: Free radical polymerization of vinylferrocene.

Caption: Experimental workflow for cyclic voltammetry of vinylferrocene.

Conclusion and Future Directions

The redox behavior of vinylferrocene and its polymer is a rich field of study with significant implications for the development of novel technologies. The ability to fine-tune the electrochemical properties through chemical modification and control of the local environment opens up a vast design space for new materials and devices. Future research will likely focus on the development of vinylferrocene-based copolymers with tailored redox properties for specific applications, the integration of these materials into sophisticated biosensors and drug delivery platforms, and a deeper theoretical understanding of the electron transfer processes in these complex systems. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring and exploiting the remarkable redox chemistry of vinylferrocene.

References

Preliminary Investigation of Vinylferrocene Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylferrocene, an organometallic monomer, is a crucial building block for redox-active polymers with applications in sensors, catalysis, and drug delivery. However, its inherent reactivity, particularly the vinyl group's susceptibility to polymerization, presents stability challenges during storage and handling. This technical guide provides a comprehensive overview of the factors influencing vinylferrocene stability and outlines detailed experimental protocols for its preliminary investigation. The guide addresses thermal, photochemical, and long-term storage stability, offering a framework for researchers and professionals in drug development and materials science to ensure the integrity of this versatile compound.

Introduction to Vinylferrocene and its Stability

Vinylferrocene is an orange, air-stable oily solid at room temperature.[1] Its structure, featuring a vinyl group attached to one of the cyclopentadienyl rings of ferrocene, makes it a valuable precursor for poly(vinylferrocene) and other copolymers.[1] While generally considered stable in air for short periods, its vinyl group is prone to radical, cationic, and anionic polymerization, which can be initiated by heat, light, or impurities.[2] Furthermore, the ferrocene moiety can undergo oxidation. A thorough understanding and assessment of its stability are paramount to prevent unwanted polymerization and degradation, ensuring the quality and reliability of resulting materials and drug formulations.

Key Stability Considerations:

-

Thermal Stability: Elevated temperatures can initiate thermal polymerization.

-

Photochemical Stability: Exposure to light, particularly UV radiation, can trigger photopolymerization.

-

Oxidative Stability: While relatively stable to atmospheric oxygen, strong oxidizing agents can lead to the formation of the ferricenium ion.[3]

-

Chemical Compatibility: Vinylferrocene is incompatible with strong acids and strong oxidizing agents.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific quantitative stability data for vinylferrocene monomer in publicly accessible literature, this section provides detailed, plausible experimental protocols based on standard methodologies for assessing the stability of reactive monomers.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and potential for thermally initiated polymerization of vinylferrocene.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity vinylferrocene into an aluminum or ceramic pan.

-

TGA Protocol:

-

Place the sample in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.[5]

-

Record the mass loss as a function of temperature.

-

-

DSC Protocol:

-

Place the sample in the DSC furnace under an inert atmosphere.

-

Heat the sample from ambient temperature to 200 °C at a heating rate of 10 °C/min to observe melting and any exothermic events (e.g., polymerization).

-

Cool the sample to ambient temperature at a controlled rate.

-

A second heating cycle may be performed to investigate the glass transition temperature of any polymer formed.

-

-

Data Analysis:

-

TGA Thermogram: Analyze the onset temperature of decomposition and the percentage of mass loss at different temperature intervals.

-

DSC Thermogram: Identify the melting point of the monomer and any exothermic peaks that may indicate polymerization or decomposition. The enthalpy of these transitions can be quantified.[6]

-

Photochemical Stability Analysis

Objective: To evaluate the susceptibility of vinylferrocene to degradation and polymerization upon exposure to light.

Methodology: Forced Photodegradation Study

-

Instrumentation: A photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., Xenon lamp) is required.

-

Sample Preparation:

-

Prepare a solution of vinylferrocene in a photochemically inert solvent (e.g., cyclohexane or acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

-

Prepare a solid sample by spreading a thin layer of vinylferrocene in a petri dish.

-

Prepare control samples wrapped in aluminum foil to exclude light.

-

-

Experimental Procedure:

-

Place the samples and controls in the photostability chamber.

-

Expose the samples to a controlled light intensity and temperature for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw aliquots of the solution or portions of the solid sample for analysis.

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

HPLC System: A system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column is recommended.

-

Mobile Phase: A gradient of acetonitrile and water can be used for separation.

-

Detection: Monitor the absorbance at a wavelength where vinylferrocene has a strong absorbance (e.g., ~440 nm).

-

Quantification: The concentration of vinylferrocene is determined by comparing the peak area to a standard calibration curve. Degradation products may appear as new peaks in the chromatogram.

-

Long-Term and Accelerated Storage Stability

Objective: To assess the stability of vinylferrocene under various storage conditions over time.

Methodology: ICH Guideline-Based Stability Study

-

Storage Conditions:

-

Sample Preparation:

-

Experimental Procedure:

-

Place the vials in stability chambers maintained at the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

-

Analytical Methods:

-

Purity Assay (HPLC): Use the HPLC method described in section 2.2 to determine the purity of vinylferrocene and quantify any degradation products.

-

Appearance: Visually inspect the sample for any changes in color or physical state.

-

Moisture Content (Karl Fischer Titration): Determine the water content to assess for potential hydrolysis.

-

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables to facilitate comparison and analysis. Due to the lack of published quantitative stability data for vinylferrocene monomer, the following tables are presented as illustrative examples.

Table 1: Illustrative Thermal Stability Data for Vinylferrocene

| Parameter | Value |

| Melting Point (DSC) | ~51-53 °C |

| Onset of Decomposition (TGA, N2) | > 200 °C |

| Mass Loss at 300 °C (TGA, N2) | < 5% |

Table 2: Illustrative Photostability Data for Vinylferrocene Solution (0.1 mg/mL in Acetonitrile)

| Time (hours) | Purity (%) - Exposed | Purity (%) - Control | Appearance of Degradation Products |

| 0 | 99.8 | 99.8 | None |

| 24 | 98.5 | 99.7 | Minor peaks in HPLC |

| 48 | 96.2 | 99.6 | Increase in degradation peaks |

| 72 | 93.1 | 99.5 | Significant degradation |

Table 3: Illustrative Long-Term and Accelerated Stability Data for Solid Vinylferrocene

| Storage Condition | Time (months) | Purity (%) | Appearance |

| 25°C/60%RH | 0 | 99.8 | Orange crystalline solid |

| 3 | 99.5 | No change | |

| 6 | 99.1 | No change | |

| 12 | 98.2 | Slight darkening | |

| 40°C/75%RH | 0 | 99.8 | Orange crystalline solid |

| 1 | 99.0 | No change | |

| 3 | 97.5 | Slight darkening | |

| 6 | 95.3 | Darkened, some clumping | |

| 2-8°C | 12 | >99.5 | No change |

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow

Caption: Workflow for the comprehensive stability assessment of vinylferrocene.

Potential Degradation Pathways

Caption: Potential degradation pathways for vinylferrocene.

Recommendations for Handling and Storage

To ensure the stability of vinylferrocene, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is advisable.[8]

-

Containers: Use amber glass vials with tightly sealed caps to protect from light and moisture.

-

Handling: Handle in an inert atmosphere (e.g., a glove box) whenever possible to minimize exposure to oxygen and moisture, especially when handling small quantities or for extended periods.[9]

-

Inhibitors: For bulk storage or in solutions, the addition of a polymerization inhibitor, such as 4-methoxyphenol (MEHQ), may be considered. The inhibitor would need to be removed before polymerization.

-

Avoid: Keep away from strong acids, strong oxidizing agents, and sources of heat and ignition.

By adhering to these guidelines and implementing the described stability testing protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of vinylferrocene for their specific applications.

References

- 1. Vinylferrocene - Wikipedia [en.wikipedia.org]

- 2. tu-dresden.de [tu-dresden.de]

- 3. researchwithrowan.com [researchwithrowan.com]

- 4. tainstruments.com [tainstruments.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. gmpinsiders.com [gmpinsiders.com]

- 8. ossila.com [ossila.com]

- 9. ossila.com [ossila.com]

Methodological & Application

Synthesis Protocol for High-Purity Ethenyl Ferrocene (Vinylferrocene)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of high-purity ethenyl ferrocene, also known as vinylferrocene. Two primary synthetic routes are presented: a three-step pathway starting from ferrocene via Friedel-Crafts acylation, reduction, and dehydration, and an alternative synthesis utilizing the Wittig reaction. This guide includes comprehensive experimental procedures, purification techniques, and methods for assessing product purity. All quantitative data is summarized for clear comparison, and a workflow diagram is provided for visual guidance.

Introduction

Ethenyl ferrocene is a valuable organometallic monomer used in the synthesis of redox-active polymers, functional materials, and as a component in various electrochemical applications. The purity of ethenyl ferrocene is critical for these applications, as impurities can significantly impact polymerization processes and the electrochemical properties of the resulting materials. This protocol outlines reliable methods for the synthesis and purification of ethenyl ferrocene to a high degree of purity.

Data Presentation

| Synthesis Route | Key Steps | Reported Overall Yield | Purification Method | Purity Assessment |

| Route 1: From Ferrocene | 1. Friedel-Crafts Acylation2. Reduction3. Dehydration | ~62%[1] | Column Chromatography, Recrystallization | NMR, GC-MS |

| Route 2: Wittig Reaction | 1. Phosphonium Salt Formation2. Ylide Generation3. Reaction with Formylferrocene | Yields vary based on specific conditions | Column Chromatography | NMR, GC-MS |

Experimental Protocols

Route 1: Three-Step Synthesis from Ferrocene

This route involves the acylation of ferrocene to acetylferrocene, followed by reduction to 1-hydroxyethylferrocene, and subsequent dehydration to yield ethenyl ferrocene.

Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve ferrocene (e.g., 5.0 g) in acetic anhydride (e.g., 25 mL).

-

Catalyst Addition: Carefully add 85% phosphoric acid (e.g., 5.0 mL) dropwise to the stirred solution.

-

Reaction: Heat the mixture to 60-70°C in a water bath for 15-20 minutes. The solution will turn a deep red-brown color.

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing crushed ice (e.g., 100 g).

-

Neutralization: Neutralize the mixture by slowly adding an aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Purification of Acetylferrocene: Remove the solvent under reduced pressure. The crude acetylferrocene can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reduction of Acetylferrocene to 1-Hydroxyethylferrocene

-

Reaction Setup: Dissolve the purified acetylferrocene (e.g., 4.0 g) in methanol (e.g., 100 mL) in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (e.g., 1.5 g) portion-wise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Add water (e.g., 50 mL) to quench the excess sodium borohydride. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent to yield 1-hydroxyethylferrocene as a yellow-orange solid. This product is often used in the next step without further purification.

Step 3: Dehydration of 1-Hydroxyethylferrocene to Ethenyl Ferrocene

-

Reaction Setup: Dissolve 1-hydroxyethylferrocene (e.g., 3.0 g) in dry dichloromethane (e.g., 50 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool in an ice bath.

-

Addition of Reagents: Add triethylamine (e.g., 7.5 mL) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 100 mg).

-

Mesylation and Elimination: Slowly add methanesulfonyl chloride (e.g., 1.0 mL) to the stirred solution.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After removing the solvent, purify the crude ethenyl ferrocene by flash column chromatography on silica gel using hexane as the eluent. The product will be an orange-red solid.

Route 2: Synthesis via Wittig Reaction

This method involves the reaction of formylferrocene with a phosphorus ylide.

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (e.g., 1.1 equivalents) to dry tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) (e.g., 1.0 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the yellow-orange phosphorus ylide.

-

-

Wittig Reaction:

-

Dissolve formylferrocene (e.g., 1.0 equivalent) in dry THF in a separate flask under an inert atmosphere.

-

Cool the ylide solution to -78°C (dry ice/acetone bath) and slowly add the solution of formylferrocene.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Quenching and Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a small amount of a more polar solvent.

-

Purity Assessment

The purity of the synthesized ethenyl ferrocene should be assessed using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product and identify any impurities. The characteristic vinyl proton signals in the ¹H NMR spectrum are a key indicator of product formation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and identify any volatile impurities.

-

Melting Point: The melting point of the purified ethenyl ferrocene should be sharp and consistent with the literature value (typically around 51-53°C).[2]

Visualization of Experimental Workflow

Caption: Synthetic routes to high-purity ethenyl ferrocene.

References

Application Notes and Protocols for the Polymerization of Vinylferrocene

Introduction

Vinylferrocene (VFc) is a prominent organometallic monomer utilized in the synthesis of redox-active polymers. The resulting polymer, polyvinylferrocene (PVFc), possesses a backbone of repeating vinyl units with pendant ferrocenyl groups. These ferrocene moieties can undergo reversible one-electron oxidation, making PVFc a material of significant interest for applications in electrochemical sensors, biosensors, charge storage materials, and redox-responsive systems.[1][2] The polymerization of vinylferrocene can be achieved through several distinct mechanisms, each offering unique control over the final polymer's properties such as molecular weight, polydispersity, and architecture. This document provides detailed application notes and experimental protocols for the primary methods of vinylferrocene polymerization.

Free Radical Polymerization

Application Notes

Free radical polymerization is one of the most common methods for synthesizing PVFc.[3] The process involves three main steps: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound like azobisisobutyronitrile (AIBN), thermally decomposes to generate free radicals. These radicals attack the vinyl group of the VFc monomer, initiating a propagating polymer chain.[3] The reaction continues until two growing chains combine (coupling) or undergo disproportionation, terminating the polymerization.[3]

This method is robust and relatively simple to perform. However, conventional free radical polymerization offers limited control over the polymerization process, often resulting in polymers with broad molecular weight distributions (high Polydispersity Index, PDI). Quantitative studies have shown that the polymerization characteristics of vinylferrocene are similar to those of styrene.[4]

Experimental Protocol: Polymerization in Organic Solvent

This protocol is based on the free radical polymerization of vinylferrocene using AIBN as an initiator in an organic solvent.[5]

Materials:

-

Vinylferrocene (VFc), monomer

-

1-Vinylimidazole (VIm), co-monomer (for copolymerization, can be omitted for homopolymerization)

-

Azobisisobutyronitrile (AIBN), initiator

-

Chlorobenzene, solvent

-

Hexane, non-solvent for precipitation

-

Nitrogen gas (high purity)

-

Standard Schlenk line equipment, round-bottomed flask, magnetic stirrer, and heating mantle/oil bath

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve vinylferrocene (e.g., 0.214 g, 1 mmol) in chlorobenzene (0.5 mL).

-

Add the initiator, AIBN (e.g., 0.0036 g, ~1 wt% of monomer).

-

Seal the flask and purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the reaction.

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere while stirring.

-

Allow the reaction to proceed for 16-24 hours. The solution will become more viscous as the polymer forms.

-

After the reaction period, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a beaker of vigorously stirred hexane (approx. 20-40 mL).

-

Collect the resulting yellow solid polymer by suction filtration.

-

Wash the polymer with fresh hexane and dry it in a vacuum oven at 60-70°C to a constant weight.

Anionic Polymerization

Application Notes

Anionic polymerization of vinylferrocene provides a pathway to well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low PDI).[1] This method is a form of living polymerization, meaning that chain termination and transfer reactions are largely absent. The polymerization is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium, nBuLi), which attacks the vinyl monomer to create a propagating carbanion.

Due to the highly reactive nature of the carbanionic species, anionic polymerization requires stringent experimental conditions. The reaction must be carried out under a high vacuum or in an inert atmosphere, using highly purified reagents and solvents to eliminate any protic impurities (like water) that would terminate the polymerization.[6] This technique is particularly valuable for synthesizing block copolymers by the sequential addition of different monomers.[6]

Experimental Protocol

This protocol describes the solution-based anionic polymerization of vinylferrocene using nBuLi as the initiator.[1]

Materials:

-

Vinylferrocene (VFc), monomer (purified and dried)

-

n-Butyllithium (nBuLi) in hexane, initiator

-

Tetrahydrofuran (THF), solvent (anhydrous)

-

Methanol, terminating agent

-

Standard Schlenk line or glovebox equipment

Procedure:

-

All glassware must be rigorously cleaned and flame-dried under vacuum to remove moisture.

-

Anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of inert gas (e.g., argon or nitrogen).

-

Dissolve the purified vinylferrocene monomer in the anhydrous THF inside the reaction flask.

-

Cool the solution to the desired temperature (e.g., room temperature).

-

Using a gas-tight syringe, slowly add the nBuLi initiator to the stirred monomer solution. The solution should develop a characteristic color indicating the formation of the propagating carbanions.

-

Allow the polymerization to proceed for the desired time (typically several hours). The progress can be monitored by observing the increase in viscosity.

-

To terminate the reaction, add a small amount of degassed methanol to quench the living carbanionic chain ends.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or hexane.

-

Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Cationic Polymerization

Application Notes

Cationic polymerization of vinylferrocene is initiated by electrophilic species, such as Friedel-Crafts catalysts (e.g., BF₃·OEt₂) or strong protic acids.[7][8] The initiator generates a carbocation from the monomer, which then propagates by adding to other monomer units. The high stability of the α-ferrocenylcarbonium ion intermediate makes vinylferrocene highly reactive towards cationic polymerization.[7]

However, this high stability can also facilitate chain transfer and termination reactions, making it difficult to achieve high molecular weights.[7][8] Consequently, cationic polymerization of VFc typically yields polymers with relatively low molecular weights (e.g., up to 3500 g/mol ) and is generally not a "living" process.[7]

Experimental Protocol

This protocol is for the cationic polymerization of vinylferrocene using boron trifluoride etherate as the catalyst.[7]

Materials:

-

Vinylferrocene (VFc), monomer

-

Boron trifluoride etherate (BF₃·OEt₂), catalyst/initiator

-

Toluene, solvent (anhydrous)

-

Methanol, quenching agent

-

Standard oven-dried glassware, inert atmosphere setup

Procedure:

-

In an oven-dried, nitrogen-flushed flask, dissolve vinylferrocene in anhydrous toluene.

-

Cool the solution in an ice bath to 0°C.

-

While stirring, add the BF₃·OEt₂ catalyst dropwise to the solution.

-

Maintain the reaction at 0°C for the desired duration (e.g., 1-4 hours).

-

Terminate the polymerization by adding a small amount of methanol.

-

Isolate the polymer by precipitation into a non-solvent, followed by filtration and vacuum drying.

Controlled Radical Polymerization (CRP)

Application Notes

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, combine the robustness of free radical chemistry with the precision of living polymerizations.[9][10] These methods enable the synthesis of polymers with predictable molecular weights, very low PDIs (typically < 1.3), and complex architectures like block and star polymers.[11]

-

ATRP utilizes a transition metal complex (typically copper-based) to establish a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. This reversible activation/deactivation cycle allows chains to grow uniformly.[10]

-

RAFT employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. The propagating radical reversibly adds to the RAFT agent, forming a dormant intermediate. The RAFT agent is then transferred between growing chains, ensuring that all chains have an equal opportunity to grow.[12]

These methods are highly suitable for vinyl monomers and can be adapted for vinylferrocene to create advanced, well-defined materials.

General Representative Protocol (RAFT)

While specific, optimized protocols for VFc are proprietary or require empirical development, the following serves as a general template for RAFT polymerization of a vinyl monomer.

Materials:

-

Vinylferrocene (VFc), monomer

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., 1,4-dioxane, toluene, or benzene)

-

Inert gas (argon or nitrogen)

Procedure:

-

Place the VFc monomer, RAFT agent, and AIBN initiator into a reaction flask with a stir bar. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] must be calculated to target the desired molecular weight (e.g., 100:1:0.1).

-

Add the solvent and seal the flask.

-

Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.[13]

-

Backfill the flask with inert gas and place it in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for several hours (4-24 h). The reaction can be monitored by taking samples to analyze monomer conversion via ¹H NMR or gas chromatography.

-

Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or methanol).

-

Collect the polymer by filtration and dry under vacuum.

Data Presentation: Summary of Polymerization Methods

| Polymerization Method | Typical Initiator/Catalyst | Solvent | Temperature (°C) | Typical Mn ( g/mol ) | Typical PDI (Đ = Mw/Mn) | Key Features |

| Free Radical | AIBN, Benzoyl Peroxide | Benzene, Toluene, Chlorobenzene[4][5] | 60 - 80 | Variable, often high | > 1.5 | Simple, robust, but poor control.[4] |

| Anionic | n-BuLi, sec-BuLi | THF, Benzene[1] | Room Temp. to low temp. | Controlled by [M]/[I] ratio | < 1.2 | Living polymerization, well-defined polymers, requires stringent inert conditions.[1][6] |

| Cationic | BF₃·OEt₂, AlCl₃ | Toluene, CH₂Cl₂[7] | 0 to low temp. | Low (< 3,500) | > 1.5 | Fast reaction, but prone to chain transfer, resulting in low MW polymers.[7] |

| CRP (ATRP/RAFT) | Cu(I)Br/Ligand + Initiator (ATRP); RAFT Agent + AIBN (RAFT) | Toluene, Dioxane, DMF | 60 - 110 | Controlled by [M]/[I] or [M]/[RAFT] | < 1.3 | Excellent control over MW and PDI, allows for complex architectures.[9][10] |

Visualizations

Caption: General experimental workflow for the synthesis of polyvinylferrocene.

Caption: Logical relationships between polymerization methods and polymer properties.

References

- 1. tu-dresden.de [tu-dresden.de]

- 2. BJOC - Free radical homopolymerization of a vinylferrocene/cyclodextrin complex in water [beilstein-journals.org]

- 3. pslc.ws [pslc.ws]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 6. Polymers with pendant ferrocenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00196C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vinyl ferrocenyl glycidyl ether: an unprotected orthogonal ferrocene monomer for anionic and radical polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00404G [pubs.rsc.org]

Application of Polyvinylferrocene in Biosensors: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of polyvinylferrocene (PVF) in the development of electrochemical biosensors. Polyvinylferrocene, a redox-active polymer, serves as an excellent mediator for electron transfer and a stable matrix for the immobilization of biomolecules, making it a versatile component in biosensor construction.

Introduction to Polyvinylferrocene in Biosensing

Polyvinylferrocene (PVF) is a polymer containing ferrocene units, which can be easily and reversibly oxidized and reduced. This property makes it an ideal electron mediator in electrochemical biosensors. In a typical enzyme-based biosensor, PVF facilitates the transfer of electrons between the active site of an enzyme and the electrode surface, a process that is often hindered by the insulating protein shell of the enzyme.[1][2] The immobilization of enzymes within a PVF matrix can be achieved through various techniques, including physical entrapment, covalent bonding, and cross-linking.[3] This not only brings the enzyme in close proximity to the electrode but also provides a biocompatible microenvironment that helps in retaining the enzyme's catalytic activity.[4]

The applications of PVF-based biosensors are diverse, with notable success in the detection of key analytes such as glucose, hydrogen peroxide, and dopamine. The inherent electrochemical properties of PVF, combined with the specificity of the immobilized enzymes, allow for the development of sensitive, selective, and stable biosensors.

Quantitative Performance Data

The performance of polyvinylferrocene-based biosensors for various analytes is summarized in the table below. These values highlight the sensitivity, detection limits, and dynamic ranges achievable with PVF as a core component of the biosensor.

| Analyte | Bioreceptor | Working Potential (vs. Ag/AgCl) | Linear Range | Detection Limit | Sensitivity | Reference |

| Glucose | Glucose Oxidase (GOx) | +0.6 V | 0.01 - 15 mM | 0.05 mM | 50 nA/mM | [5] |

| Hydrogen Peroxide (H₂O₂) | Horseradish Peroxidase (HRP) | Not Specified | 3.5x10⁻⁵ - 1.1x10⁻³ M | 8.0x10⁻⁶ M | Not Specified | [3] |

| Dopamine (DA) | Not Applicable (Direct Oxidation) | Not Specified | 0.5 - 50 nM | 0.2 nM | Not Specified | |

| Dopamine (DA) | Not Applicable (Direct Oxidation) | Not Specified | 0.1 - 150 µM | 23 nM | Not Specified | [6] |

Experimental Protocols

This section provides detailed protocols for the fabrication and application of polyvinylferrocene-based biosensors for the detection of glucose and hydrogen peroxide.

Protocol 1: Fabrication of a PVF-Based Amperometric Glucose Biosensor

Objective: To construct a glucose biosensor by immobilizing glucose oxidase (GOx) in a polyvinylferrocene film on a glassy carbon electrode (GCE).

Materials:

-

Glassy Carbon Electrode (GCE)

-

Vinylferrocene (VFc) monomer

-

Acetonitrile (anhydrous)

-

Tetrabutylammonium perchlorate (TBAP)

-

Glucose Oxidase (GOx) from Aspergillus niger

-

Phosphate buffer solution (PBS), 0.1 M, pH 7.0

-

Glutaraldehyde solution (25% in water)

-

Bovine Serum Albumin (BSA) solution (1% w/v)

-

Glucose standard solutions

Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode system (GCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)

-

Micropipettes

-

Nitrogen gas cylinder

Procedure:

-

Electrode Preparation:

-

Polish the GCE with alumina slurry on a polishing pad, followed by sonication in deionized water and then ethanol for 5 minutes each.

-

Dry the electrode under a stream of nitrogen.

-

-

Electropolymerization of Vinylferrocene:

-

Prepare a solution of 10 mM vinylferrocene and 0.1 M TBAP in anhydrous acetonitrile.

-

Deoxygenate the solution by bubbling with nitrogen gas for 15 minutes.

-

Perform electropolymerization by cyclic voltammetry (CV) in the potential range of -0.2 V to +0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s for 15 cycles. A reddish-brown film of PVF should form on the GCE surface.

-

Rinse the PVF-modified GCE with acetonitrile and then with deionized water.

-

-

Immobilization of Glucose Oxidase:

-

Prepare a 10 mg/mL solution of GOx in 0.1 M PBS (pH 7.0).

-

Prepare a cross-linking solution by mixing 5 µL of 2.5% glutaraldehyde solution with 5 µL of 1% BSA solution.

-

Drop-cast 5 µL of the GOx solution onto the surface of the PVF-modified GCE and allow it to dry at room temperature for 30 minutes.

-

Apply 2 µL of the cross-linking solution onto the enzyme layer and let it dry for 1 hour at 4°C to form a stable GOx-PVF/GCE biosensor.

-

Rinse the biosensor gently with PBS to remove any unbound enzyme.

-

-

Amperometric Detection of Glucose:

-

Set up the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

-

Apply a constant potential of +0.6 V vs. Ag/AgCl.[5]

-

Allow the background current to stabilize.

-

Successively add known concentrations of glucose standard solution into the cell and record the steady-state current response.

-

Plot the calibration curve of current response versus glucose concentration.

-